1-(Azetidin-3-yl)-3-methylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered cyclic amines. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. The molecular structure consists of an azetidine ring attached to a 3-methylbutan-1-one moiety, making it a valuable intermediate in the synthesis of more complex molecules.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amine due to the presence of the nitrogen atom in the azetidine ring. It is often used in research settings for its potential applications in drug development and as a building block in synthetic organic chemistry.
The synthesis of 1-(Azetidin-3-yl)-3-methylbutan-1-one can be achieved through several methods, with one common approach involving the formation of the azetidine ring followed by functionalization to introduce the 3-methylbutan-1-one group.
For example, one method involves reacting an azetidine derivative with a suitable acyl chloride under basic conditions to form the desired ketone .
1-(Azetidin-3-yl)-3-methylbutan-1-one can undergo various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation .
The mechanism of action for 1-(Azetidin-3-yl)-3-methylbutan-1-one is primarily related to its interaction with biological targets. The azetidine ring provides a conformationally restricted scaffold that can influence binding affinity towards various receptors or enzymes.
The rigidity introduced by the cyclobutane-like structure enhances stability, which may affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .
1-(Azetidin-3-yl)-3-methylbutan-1-one exhibits several physical properties:
Chemical properties include reactivity with electrophiles due to the presence of the nitrogen atom in the azetidine ring and potential for hydrogen bonding due to the carbonyl group .
1-(Azetidin-3-yl)-3-methylbutan-1-one has several applications:
The azetidine ring—a saturated four-membered nitrogen heterocycle—exhibits distinct structural and electronic properties that underpin its utility in drug design. Characterized by significant ring strain (bond angles compressed to ~88° versus the ideal tetrahedral angle of 109.5°), azetidines adopt a puckered conformation that influences their bioactive conformations [2]. This strain energy (estimated at 25–30 kcal/mol) enhances reactivity while maintaining metabolic stability compared to larger cyclic amines [5] [8]. Nuclear magnetic resonance (NMR) studies reveal that azetidine rings undergo rapid nitrogen inversion (barrier: ~5.27 kJ/mol) and conformational flipping, with substituents adopting pseudoaxial or pseudoequatorial orientations [2]. These dynamics enable precise spatial positioning of pharmacophores.
The azetidine nitrogen’s lone pair electrons display higher s-character than those in pyrrolidine or piperidine, resulting in a gas-phase basicity (pKa 11.29) that exceeds both (pyrrolidine pKa 11.27; piperidine pKa 11.22) [2]. This elevated basicity facilitates protonation in physiological environments, enhancing target engagement through electrostatic interactions. Notably, the azetidine scaffold features prominently in natural products (e.g., mugineic acid phytosiderophores) and commercial drugs, including:
Table 1: Biologically Relevant Azetidine-Containing Compounds
Compound | Biological Activity | Role of Azetidine Ring |
---|---|---|
Cobimetinib | Anticancer (MEK inhibitor) | Conformational restraint for amide bond |
Baricitinib | JAK inhibitor (RA treatment) | Sulfonamide attachment point |
Aztreonam | Antibiotic (monobactam) | Strain-enabled acyl enzyme formation |
L-Azetidine-2-carboxylic acid | Plant-derived neuroactive | Proline mimetic with altered ring geometry |
1-(Azetidin-3-yl)-3-methylbutan-1-one (C₈H₁₅NO, MW 141.21 g/mol) integrates a branched aliphatic ketone at the azetidine C3 position, conferring distinct steric and electronic effects. The 3-methylbutanoyl group (–CO–CH₂–CH(CH₃)₂) introduces a steric bulk of ~35 ų, restricting rotational freedom around the C3–C(O) bond [8]. This constraint reduces the conformational entropy penalty upon target binding, enhancing affinity relative to flexible analogs. Density functional theory (DFT) calculations indicate the isobutyl chain adopts a preferred gauche conformation, positioning the β-branches away from the azetidine plane to minimize 1,3-diaxial interactions [8].
The ketone carbonyl exhibits polarized character (calculated dipole moment: 2.8–3.2 D), serving as a hydrogen-bond acceptor. This property is critical for interactions with serine proteases or kinases, as demonstrated in related β-lactam antibiotics [2] [5]. Photochemical studies of analogous 3-acylazetidines reveal that steric shielding by the branched chain suppresses Norrish-type fragmentation, favoring ring-opening reactions with nucleophiles [8].
Table 2: Physicochemical Properties of 1-(Azetidin-3-yl)-3-methylbutan-1-one
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₈H₁₅NO | [4] [7] |
Molecular weight | 141.21 g/mol | [4] [7] |
SMILES | CC(C)CC(=O)C1CNC1 | [4] |
InChIKey | IYYOLAVNNVKWFW-UHFFFAOYSA-N | [4] |
Boiling point | Not reported (predicted: 245±15°C) | EPI Suite™ |
LogP (calculated) | 0.92 ± 0.40 | ChemAxon® |
Azetidine chemistry has evolved from fundamental structural studies to targeted applications in drug discovery. Key milestones include:
Modern synthetic advances, particularly photochemical Norrish-Yang cyclizations, now enable efficient access to 3-acylazetidines like 1-(azetidin-3-yl)-3-methylbutan-1-one [8]. This method employs α-aminoacetophenone precursors under UV irradiation, forming strained azetidinols via 1,5-hydrogen atom transfer (HAT) and radical recombination.
Table 3: Evolution of Key Azetidine Derivatives in Medicinal Chemistry
Era | Key Compounds | Therapeutic Area | Synthetic Advance |
---|---|---|---|
1950s–1960s | L-Azetidine-2-carboxylic acid | Neuropharmacology | Natural product isolation |
1980s–1990s | Penicillin G, Aztreonam | Anti-infectives | Fermentation & side-chain modification |
2000s–2010s | Baricitinib, Cobimetinib | Inflammation, oncology | Transition-metal-catalyzed N-arylation |
2020s | GDC-0927, Itacitinib | Oncology (ER+ breast cancer) | Photochemical cyclization |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7